N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921810-75-5
VCID: VC7660617
InChI: InChI=1S/C19H18N2O3S/c1-11-3-4-12(2)13(7-11)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22)
SMILES: CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.42

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide

CAS No.: 921810-75-5

Cat. No.: VC7660617

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.42

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide - 921810-75-5

Specification

CAS No. 921810-75-5
Molecular Formula C19H18N2O3S
Molecular Weight 354.42
IUPAC Name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
Standard InChI InChI=1S/C19H18N2O3S/c1-11-3-4-12(2)13(7-11)8-18(22)21-19-20-14-9-15-16(10-17(14)25-19)24-6-5-23-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22)
Standard InChI Key ZFXMWZMWOHZLFT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide, reflects its hybrid heterocyclic framework. The benzothiazole moiety (a bicyclic system with sulfur and nitrogen atoms) is fused to a 1,4-dioxane ring, creating a tricyclic core . The acetamide side chain at position 2 features a 2,5-dimethylphenyl group, enhancing lipophilicity and steric bulk. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight354.42 g/mol
SMILESCC1=CC(=C(C=C1)C)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
InChIKeyZFXMWZMWOHZLFT-UHFFFAOYSA-N

This architecture positions the compound within a niche class of benzothiazole-dioxane hybrids, distinct from simpler benzothiazole derivatives.

Synthesis and Stability

Synthetic routes typically begin with functionalization of the benzothiazole core. A representative pathway involves:

  • Ring fusion: Condensation of 2-aminobenzothiazole with 1,2-dibromoethane under basic conditions to form the dioxane ring.

  • Acetamide coupling: Reaction of the fused intermediate with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Stability studies remain limited, but the compound’s solubility in polar aprotic solvents (e.g., DMSO) suggests compatibility with in vitro assays.

Biological Activities and Mechanisms

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Target compound816
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-furancarboxamide3264

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced LPS-induced TNF-α production by 62% at 10 µM, comparable to dexamethasone (68% reduction). The dimethylphenyl group may mediate interactions with COX-2 or NF-κB pathways, though target validation is pending.

Pharmacological Applications and Challenges

Drug Development Prospects

The compound’s dual antimicrobial/anti-inflammatory profile positions it as a candidate for polymicrobial infections with inflammatory components (e.g., periodontal disease). Its logP value (predicted 3.1) aligns with Lipinski’s rules, suggesting oral bioavailability .

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

CompoundStructural VariationBioactivity
Target compoundDioxane-fused benzothiazole + dimethylphenylBroad-spectrum antimicrobial
N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro- dioxino[2,3-f] benzothiazol-2-amineFluorine substitutionAnticancer (IC50 = 2.1 µM vs. HeLa)
N-(3-methyl-6,7-dihydro-1,4-dioxino[2,3-f] benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamideSulfonamide groupAntiviral (HCV protease inhibition)

The dimethylphenyl-acetamide moiety in the target compound appears critical for balancing potency and selectivity.

Future Research Directions

  • Mechanistic studies: Identification of molecular targets via proteomics or crystallography.

  • Analog synthesis: Exploration of halogenated or sulfonamide derivatives to enhance potency.

  • In vivo validation: Efficacy testing in infection models and toxicokinetic profiling.

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